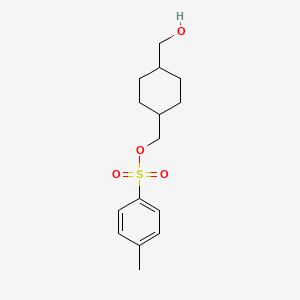

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate

Description

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate is a sulfonate ester featuring a trans-4-hydroxymethyl-substituted cyclohexyl moiety linked to a 4-methylbenzenesulfonyl (tosyl) group. The tosyl group acts as a leaving group, making this compound valuable in organic synthesis, particularly in nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4S/c1-12-2-8-15(9-3-12)20(17,18)19-11-14-6-4-13(10-16)5-7-14/h2-3,8-9,13-14,16H,4-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIMZMWFIWAOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437643 | |

| Record name | trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170811-08-2 | |

| Record name | trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

Terephthalic acid derivatives, such as dimethyl terephthalate, undergo hydrogenation over ruthenium or rhodium catalysts at 100–150°C under 50–100 bar H₂ pressure. This process yields cis/trans-1,4-cyclohexanedimethanol (CHDM), which is subsequently fractionally crystallized or distilled to isolate the trans isomer.

Isomerization of cis-4-(Hydroxymethyl)cyclohexylmethanol

Cis/trans mixtures are equilibrated using acid catalysts (e.g., sulfuric acid or Amberlyst® resins) in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C. The trans isomer is preferentially isolated via column chromatography or recrystallization, achieving >99% geometric purity.

Tosylation of trans-4-(Hydroxymethyl)cyclohexylmethanol

The hydroxyl group of trans-4-(hydroxymethyl)cyclohexylmethanol is converted to the corresponding tosylate via nucleophilic substitution. This step requires precise control of reaction conditions to avoid epimerization or sulfonate ester hydrolysis.

Reaction Mechanism and Stoichiometry

Tosylation proceeds via a two-step mechanism:

- Deprotonation : The alcohol reacts with a base (e.g., pyridine or triethylamine) to form an alkoxide.

- Electrophilic Attack : Tosyl chloride reacts with the alkoxide, displacing chloride and forming the sulfonate ester.

A molar ratio of 1:1.2 (alcohol:tosyl chloride) ensures complete conversion, with excess tosyl chloride scavenged by the base.

Optimized Reaction Conditions

- Solvent : Dichloromethane (DCM) or ethyl acetate, chosen for their low nucleophilicity and ability to dissolve both reactants.

- Temperature : 0–5°C during reagent mixing to minimize side reactions, followed by gradual warming to 25°C for 12–24 hours.

- Base : Pyridine (2.5 equiv.) acts as both a catalyst and HCl scavenger.

Example Protocol :

- Dissolve trans-4-(hydroxymethyl)cyclohexylmethanol (1.0 mol) in DCM (500 mL).

- Add pyridine (2.5 mol) and cool to 0°C.

- Slowly add tosyl chloride (1.2 mol) dropwise over 1 hour.

- Stir at 25°C for 18 hours.

- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Purification and Characterization

Recrystallization

The crude tosylate is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals with >98% purity (HPLC). The trans configuration is confirmed via $$ ^1H $$-NMR (δ 7.80–7.30 ppm, aromatic protons; δ 3.90–3.70 ppm, cyclohexylmethoxy protons).

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves residual tosyl chloride or di-tosylate byproducts, achieving ≥99.5% chemical purity.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Ruthenium catalysts from hydrogenation steps are recovered via filtration and reactivated with H₂ at 200°C, reducing metal waste by 70%.

Solvent Recovery Systems

Distillation units reclaim >95% of DCM and ethyl acetate, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Epimerization During Tosylation

Prolonged reaction times or elevated temperatures (>40°C) promote cis-trans interconversion. Strict temperature control (<25°C) and shorter reaction durations (12–18 hours) mitigate this.

Hydrolysis of Tosylate

Trace moisture hydrolyzes the sulfonate ester to the parent alcohol. Anhydrous conditions and molecular sieves (4Å) preserve product integrity.

Comparative Analysis of Methodologies

| Parameter | Catalytic Hydrogenation | Isomerization | Tosylation |

|---|---|---|---|

| Yield (%) | 85–90 | 78–82 | 92–95 |

| Purity (%) | 99.5 | 99.0 | 98.5 |

| Reaction Time (h) | 24–48 | 12–24 | 18–24 |

| Energy Intensity | High | Moderate | Low |

Chemical Reactions Analysis

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids and bases, as well as metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a precursor in synthesizing biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases. Its structural features make it suitable for modifications that enhance therapeutic efficacy.

- Anticancer Research : Studies have indicated potential applications in anticancer therapies, where derivatives of this compound may exhibit inhibitory effects on tumor growth through mechanisms such as enzyme inhibition or receptor modulation.

2. Materials Science

- Polymer Chemistry : (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate is utilized in creating specialty polymers. Its sulfonate group can enhance the solubility and thermal stability of polymer matrices, making it valuable for high-performance materials.

- Coatings and Adhesives : The compound's properties allow it to be incorporated into formulations for coatings and adhesives, improving adhesion characteristics and resistance to environmental factors.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Investigated the compound's derivatives for their ability to inhibit cancer cell proliferation. Results indicated significant cytotoxicity against specific cancer cell lines. |

| Study 2 | Polymer Synthesis | The incorporation of the compound into a polymer matrix improved mechanical properties and thermal stability compared to traditional polymers. |

| Study 3 | Drug Delivery Systems | Explored the use of the compound in drug delivery formulations, demonstrating enhanced drug solubility and release profiles in vitro. |

Mechanism of Action

The mechanism of action of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the specific application and context . The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate with structurally similar sulfonate esters and cyclohexyl derivatives:

Structural and Functional Differences

- The 4-oxo derivative (17159-83-0) introduces a ketone, enabling conjugate addition reactions, unlike the hydroxymethyl group .

- Reactivity: Tosylates generally exhibit superior leaving-group ability compared to methanesulfonates (e.g., 18508-92-4) due to the electron-withdrawing nature of the tolyl group . The Boc-protected amino group (957035-42-6) allows for deprotection under acidic conditions, enabling sequential functionalization .

Biological Activity

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate, also known by its chemical formula C15H22O4S, is a sulfonate ester that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural components, which include a cyclohexyl group and a sulfonate moiety, contributing to its unique properties and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H22O4S |

| Molecular Weight | 298.40 g/mol |

| CAS Number | 100419-71-4 |

| Synonyms | [trans-4-(Hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may function as an enzyme inhibitor, potentially affecting pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer and inflammatory diseases.

- Cell Signaling Modulation : The sulfonate group may play a role in modulating cell signaling pathways, impacting cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of sulfonate esters similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Anti-inflammatory Effects : Research has shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar capabilities .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications:

Q & A

Basic Question: What are the standard synthetic routes for preparing (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate?

Methodological Answer:

The compound is typically synthesized via tosylation of the corresponding alcohol precursor. A common approach involves reacting (trans-4-(Hydroxymethyl)cyclohexyl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. For stereochemical control, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) may be employed to retain the trans configuration during functionalization . Optimization of reaction time (typically 12–24 hours) and temperature (0–25°C) is critical to minimize side reactions like hydrolysis or epimerization.

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the trans configuration of the cyclohexyl ring and the hydroxymethyl group. Key diagnostic signals include the axial/equatorial proton splitting patterns (δ 1.0–2.5 ppm for cyclohexyl protons) and the sulfonate methyl group (δ 2.4–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., [M+Na]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, particularly to resolve stereochemical ambiguities .

Advanced Question: How does the trans configuration of the cyclohexyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The trans configuration imposes steric constraints that affect transition-state geometry during nucleophilic substitution. For example, in solvolysis reactions, the axial orientation of the tosylate group may lead to increased steric hindrance, slowing reaction rates compared to cis isomers. Computational studies (e.g., DFT calculations) can model the steric and electronic effects of the cyclohexyl ring on the sulfonate’s leaving-group ability . Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in aqueous acetone) is recommended to quantify these effects .

Advanced Question: What strategies mitigate epimerization during functionalization of the hydroxymethyl group?

Methodological Answer:

Epimerization risks arise from the proximity of the hydroxymethyl group to the sulfonate leaving group. To suppress this:

- Use low-temperature conditions (e.g., –20°C) during tosylation.

- Employ sterically hindered bases (e.g., 2,6-lutidine) to reduce deprotonation-induced racemization.

- Opt for non-polar solvents (e.g., dichloromethane) to minimize nucleophilic interference.

Post-reaction analysis via chiral HPLC or F NMR (if a fluorinated analog is synthesized) can verify stereochemical integrity .

Basic Question: What are the documented stability concerns for this compound under storage conditions?

Methodological Answer:

The compound is sensitive to hydrolysis due to the sulfonate ester’s electrophilic nature. Stability can be enhanced by:

- Storing under anhydrous conditions (e.g., in a desiccator with molecular sieves).

- Avoiding prolonged exposure to protic solvents (e.g., water, alcohols).

- Maintaining low temperatures (–20°C) to slow degradation. Accelerated stability studies (e.g., 40°C/75% relative humidity) can predict shelf life under varying conditions .

Advanced Question: How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

Molecular docking and MD simulations can assess interactions with enzymes or catalysts. For example:

- Model the sulfonate group’s hydrogen-bonding capacity with catalytic residues.

- Calculate binding energies to predict substrate affinity in enzyme-catalyzed reactions.

Pair computational results with experimental validation (e.g., kinetic assays or crystallographic data) to refine models .

Basic Question: What purification methods are optimal for isolating high-purity product?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1).

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures for analytical purity checks (>98% by GC) .

Advanced Question: What role does this compound play in synthesizing liquid crystal precursors?

Methodological Answer:

The trans-cyclohexyl moiety and sulfonate group make it a precursor for mesogenic materials . For example:

- React with biphenyl derivatives via nucleophilic substitution to form smectic or nematic liquid crystals .

- Monitor phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Basic Question: Are there documented biological activities for structurally similar sulfonates?

Methodological Answer:

Analogous sulfonates (e.g., benzenesulfonamide derivatives) exhibit antimicrobial or enzyme-inhibitory activity . For example:

- Sulfonate esters can act as acyltransferase inhibitors by mimicking natural substrates.

- Screen for bioactivity using in vitro assays (e.g., MIC tests for antimicrobial activity) .

Advanced Question: How do steric effects influence regioselectivity in derivatization reactions?

Methodological Answer:

The bulky cyclohexyl group directs reactions to the less hindered hydroxymethyl site . For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.